2,4,6-Triiodobenzoic acid

Description

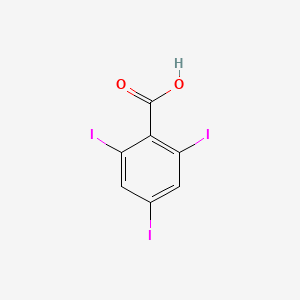

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVYPNHLIAWRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)C(=O)O)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173938 |

Source

|

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-31-9 |

Source

|

| Record name | 2,4,6-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Triiodobenzoic Acid

Aromatic Iodination Reactions

Aromatic iodination is the key step in introducing the three iodine atoms onto the benzoic acid backbone. For instance, 3,5-diaminobenzoic acid undergoes iodination to form 3,5-diamino-2,4,6-triiodobenzoic acid. quickcompany.in This reaction can be carried out using iodine chloride (ICl) in an acidic medium. smolecule.com Another method involves the use of potassium iodide and hydrogen peroxide in the presence of sulfuric acid. patsnap.com The iodination of 3,5-diaminobenzoic acid can also be performed with sodium dichloroiodate (NaICl2) solution. quickcompany.in

More advanced methods for the ortho-iodination of benzoic acids have been developed, including a palladium-catalyzed process using potassium iodide and cerium(III) with hydrogen peroxide in an aqueous medium. researchgate.netresearchgate.net An iridium-catalyzed method also allows for the ortho-selective iodination of benzoic acids under mild conditions without the need for additives. acs.org

Introduction of Amine and Hydroxyl Substituents

The introduction of amine and hydroxyl groups is fundamental to creating the precursors for many triiodinated benzoic acid derivatives. As mentioned earlier, the synthesis often starts with a precursor already containing amino groups, such as 3,5-diaminobenzoic acid, which is prepared by the reduction of 3,5-dinitrobenzoic acid. quickcompany.ingoogle.com

For hydroxyl-substituted derivatives, a synthetic route to 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid involves starting from 3-acetamido-5-hydroxybenzoic acid. google.com This intermediate is obtained from 3-amino-5-nitrobenzoic acid through a series of reactions including acetylation, reduction of the nitro group, and diazotization followed by hydrolysis. google.com The resulting 3-acetamido-5-hydroxybenzoic acid is then iodinated to yield 3-acetamido-5-hydroxy-2,4,6-triiodobenzoic acid. google.com

Advanced Spectroscopic Characterization of 2,4,6 Triiodobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes can be observed. For 2,4,6-Triiodobenzoic acid, the IR spectrum is defined by the vibrations of its carboxylic acid group and the substituted aromatic ring.

The key functional groups and their expected IR absorption bands include:

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad absorption band in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the acid molecules.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl stretch of the carboxylic acid is typically observed between 1710-1680 cm⁻¹. The exact position can be influenced by dimerization through hydrogen bonding.

C-O Stretch and O-H Bend: The stretching vibration of the carbon-oxygen single bond and the in-plane bending of the O-H group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears above 3000 cm⁻¹.

Aromatic C=C Stretch: The skeletal vibrations of the benzene (B151609) ring result in several bands in the 1600-1450 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibrations occur at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

In derivatives such as 3-Acetamido-2,4,6-triiodobenzoic acid (Acetrizoic acid) and 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid (Amidotrizoic acid), additional bands corresponding to the amide group (N-H stretch, C=O stretch) would be present, further aiding in their structural confirmation. nih.govnihs.go.jpnist.gov The comparison of an experimental spectrum with a reference spectrum is a standard method for identity confirmation. nihs.go.jpwho.int

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| C-I Stretch | Aryl Iodide | 600 - 500 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For a highly symmetric molecule like this compound, certain vibrations may be active in Raman but inactive in IR, and vice-versa.

Key Raman-active vibrations for this compound would include:

Symmetric Ring Breathing Mode: A characteristic strong and sharp peak, often found around 1000 cm⁻¹, corresponding to the symmetric expansion and contraction of the benzene ring.

Aromatic C=C Stretching: The aromatic ring stretches are also prominent in the Raman spectrum.

C-I Symmetric Stretching: The symmetric stretching vibrations of the three C-I bonds are expected to be strong in the Raman spectrum.

Data for derivatives like 3-Hydroxy-2,4,6-triiodobenzoic acid confirms the utility of Raman spectroscopy in analyzing the vibrational characteristics of this class of compounds. nih.gov The technique is particularly useful for studying symmetric vibrations that are often weak or absent in the IR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is highly dependent on its electronic environment.

For this compound, the molecular symmetry dictates a simple ¹H NMR spectrum. The two protons at positions 3 and 5 of the benzene ring are chemically equivalent. Therefore, they are expected to produce a single signal.

Aromatic Protons (H-3, H-5): A singlet in the aromatic region (typically δ 7.0-9.0 ppm). The significant downfield shift is caused by the deshielding effects of the aromatic ring current and the electron-withdrawing iodine atoms.

Carboxylic Acid Proton (-COOH): A broad singlet at a significantly downfield chemical shift (often δ 10-13 ppm or higher). The exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding exchange.

In contrast, less symmetrical derivatives would show more complex spectra. For example, 2,3,5-Triiodobenzoic acid, lacking the same symmetry, displays two distinct signals for its aromatic protons, which appear as doublets due to coupling. chemicalbook.comspectrabase.com

Table 2: Expected ¹H NMR Data for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10 - 13 | Singlet, broad |

| Aromatic H-3, H-5 | 7.0 - 9.0 | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org Due to the symmetry of this compound, some carbon atoms are chemically equivalent.

The expected ¹³C NMR spectrum should display five distinct signals:

Carboxylic Carbon (C=O): This signal appears furthest downfield, typically in the δ 165-185 ppm range, due to the strong deshielding effect of the two oxygen atoms. docbrown.info

C-1 (ipso-carbon): The carbon atom to which the carboxylic acid group is attached.

C-2, C-6 (iodine-substituted carbons): These two equivalent carbons will produce a single signal. The "heavy atom effect" of iodine can influence the chemical shift.

C-4 (iodine-substituted carbon): This carbon is in a different chemical environment than C-2 and C-6 and is expected to have a separate signal.

C-3, C-5 (proton-bearing carbons): These two equivalent carbons will give rise to a single signal.

The precise chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine substituents.

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Atom(s) | Hybridization | Expected Chemical Shift (δ, ppm) |

| C=O | sp² | 165 - 185 |

| C-3, C-5 | sp² | 130 - 145 |

| C-1 | sp² | 130 - 145 |

| C-2, C-6 | sp² | 90 - 110 |

| C-4 | sp² | 90 - 110 |

While 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques are necessary to probe more subtle features like stereochemistry and molecular conformation. nih.gov For this compound and its derivatives, a key conformational question is the rotational barrier around the C1-C(OOH) single bond. The bulky iodine atoms at the ortho positions (C-2, C-6) create significant steric hindrance, which can restrict the free rotation of the carboxylic acid group.

The following techniques can be applied:

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, dynamic processes like bond rotation can be studied. If the rotation of the carboxylic group is slow on the NMR timescale at low temperatures, one might observe distinct signals for non-equivalent conformers. This allows for the determination of the energy barrier to rotation. The use of variable-temperature NMR can help clarify dynamic equilibria.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). A NOESY experiment on this compound could reveal correlations between the carboxylic acid proton and the ortho-hydrogens (H-3, H-5), confirming the preferred spatial orientation of the carboxyl group relative to the aromatic ring. uzh.ch

These advanced methods are crucial for a complete understanding of the molecule's three-dimensional structure and dynamic behavior in solution, which can be influenced by stereoelectronic interactions and intramolecular hydrogen bonding. nih.govauremn.org.br

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In EI-MS, the sample is bombarded with a high-energy electron beam, typically at 70 eV, which leads to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The analysis of these fragments provides valuable insights into the compound's structure.

For this compound, the molecular formula is C₇H₃I₃O₂. The theoretical monoisotopic mass of this compound is approximately 499.7267 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to this mass.

The fragmentation of this compound under EI-MS conditions is governed by the characteristic behavior of aromatic carboxylic acids and iodinated aromatic compounds. The primary fragmentation pathways anticipated include:

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of an acylium ion [M-OH]⁺. This would correspond to a fragment with a mass-to-charge ratio (m/z) of approximately 482.7.

Loss of a Carboxyl Radical (•COOH): The entire carboxyl group can be lost, leading to the formation of a triiodophenyl radical cation [M-COOH]⁺. This fragment would be observed at an m/z of approximately 454.7.

Decarboxylation (Loss of CO₂): Loss of a neutral carbon dioxide molecule can occur, although it is sometimes less prominent in EI-MS compared to other techniques. This would result in a fragment ion [M-CO₂]⁺• at an m/z of approximately 455.7.

Loss of Iodine Atom (•I): Due to the relatively weak C-I bond, the expulsion of an iodine atom is a highly probable fragmentation pathway for iodoarenes. jove.com This would lead to a fragment ion [M-I]⁺ at an m/z of approximately 372.8. Successive losses of iodine atoms are also possible.

Combined Losses: Combinations of the above fragmentations can also occur, leading to a variety of smaller fragment ions. For instance, the loss of both a carboxyl group and an iodine atom would result in a fragment at an m/z of approximately 327.8.

The relative intensities of these fragment peaks depend on the stability of the resulting ions. The fragmentation pattern of the closely related compound, 3-Acetamido-2,4,6-triiodobenzoic acid (Acetrizoic acid), which has a molecular weight of approximately 556.86 g/mol , also provides comparative insight into the fragmentation of a tri-iodinated benzene ring with a carboxylic acid function. researchgate.netnih.govnist.gov

The table below summarizes the expected major fragment ions for this compound in an EI-MS analysis.

| Fragment Ion | Proposed Structure | m/z (approximate) | Neutral Loss |

| [C₇H₃I₃O₂]⁺• | Molecular Ion | 499.7 | - |

| [C₇H₂I₃O]⁺ | [M-OH]⁺ | 482.7 | •OH |

| [C₆H₂I₃]⁺ | [M-COOH]⁺ | 454.7 | •COOH |

| [C₇H₃I₂O₂]⁺ | [M-I]⁺ | 372.8 | •I |

| [C₆H₂I₂]⁺ | [M-COOH, I]⁺ | 327.8 | •COOH, •I |

| [C₇H₂I₂O]⁺ | [M-I, OH]⁺ | 355.8 | •I, •OH |

Crystallographic Analysis and Solid State Architectural Studies

Single-Crystal X-ray Diffraction of 2,4,6-Triiodobenzoic Acid Crystal Forms

The structural determination through SCXRD involves analyzing the pattern of diffracted X-rays to generate a three-dimensional electron density map of the unit cell, from which the positions of individual atoms can be deduced. fzu.cz This detailed structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Structural Characterization of this compound Derivatives and Analogues

The core structure of this compound can be chemically modified to produce a wide range of derivatives and analogues with tailored properties. These modifications often involve the introduction of different functional groups onto the benzene (B151609) ring. For example, the addition of amino or acetamido groups leads to compounds like 3-Amino-2,4,6-triiodobenzoic acid, 3,5-Diamino-2,4,6-triiodobenzoic acid, and 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic acid). smolecule.combiosynth.comscbt.com

Furthermore, the synthesis of derivatives such as 3-Hydroxy-2,4,6-triiodobenzoic acid and ioxitalamic acid introduces additional functional groups that can participate in various intermolecular interactions, further diversifying the solid-state architecture. biosynth.comcymitquimica.comsolubilityofthings.com The structural analysis of these compounds often reveals the presence of intramolecular hydrogen bonds, which contribute to their stability. biosynth.com

Below is a table summarizing some of the key derivatives of this compound and their structural features.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 2012-31-9 | C₇H₃I₃O₂ | Benzoic acid with three iodine atoms at positions 2, 4, and 6. chemspider.comsigmaaldrich.com |

| 3-Amino-2,4,6-triiodobenzoic acid | 3119-15-1 | C₇H₄I₃NO₂ | An amino group at the 3-position. biosynth.comsigmaaldrich.com |

| 3,5-Diamino-2,4,6-triiodobenzoic acid | 5505-16-8 | C₇H₅I₃N₂O₂ | Two amino groups at positions 3 and 5. scbt.com |

| Diatrizoic acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid) | 117-96-4 | C₁₁H₉I₃N₂O₄ | Two acetamido groups at positions 3 and 5. researchgate.net |

| 3-Hydroxy-2,4,6-triiodobenzoic acid | 53279-72-4 | C₇H₃I₃O₃ | A hydroxyl group at the 3-position. biosynth.comcymitquimica.comnih.gov |

| Ioxitalamic acid | 2276-90-6 | C₁₆H₂₁I₃N₂O₆ | A more complex derivative with diacetamido groups and a side chain. solubilityofthings.com |

| 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid | 1713-07-1 | C₉H₇I₃N₂O₃ | One acetylamino and one amino group. smolecule.com |

Intermolecular Interactions and Supramolecular Organization in the Solid State

The solid-state architecture of this compound and its derivatives is governed by a variety of non-covalent interactions, which lead to the formation of complex supramolecular assemblies.

Hydrogen bonds play a pivotal role in the crystal engineering of these compounds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming centrosymmetric dimers in the solid state. researchgate.net In derivatives containing amino and amide groups, these functionalities also participate extensively in hydrogen bonding. For example, in the crystal structure of 2-Amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate (B372487) 2,3,5-triiodobenzoic acid monosolvate, N—H···O hydrogen bonds are observed between the cation and the carboxylate group of the anion. iucr.org The presence of amide groups, as in diatrizoic acid, introduces additional sites for hydrogen bonding, contributing to the stability and solubility of the compound. solubilityofthings.com

Iodine atoms, particularly when attached to an electron-withdrawing aromatic ring, can act as halogen bond donors. This interaction, where the iodine atom acts as a Lewis acid, is a significant force in the crystal packing of iodinated benzoic acids. acs.org The strength and geometry of these halogen bonds are influenced by the other substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the halogen bonding ability of iodine atoms in the meta position, while electron-donating groups favor ortho and para iodine atoms as halogen bond donors. jyu.fi Weak I···O and I···I interactions have also been observed in the crystal structures of related triiodobenzoic acid derivatives, contributing to the formation of supramolecular chains. iucr.org

Halogen Bonding Interactions Involving Iodine Centers

Coordination Chemistry and Metal-Ligand Interactions in Solid State

The carboxylic acid group of this compound and its derivatives can be deprotonated to form a carboxylate, which can then coordinate to metal ions. This allows for the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers.

Research has shown the synthesis of lanthanoid complexes with diatrizoic acid. researchgate.netjcu.edu.aupublish.csiro.au Interestingly, in the crystal structures of these complexes, the metal centers are often coordinated by solvent molecules (like water or DMSO) rather than directly by the diatrizoate anion. researchgate.netjcu.edu.aupublish.csiro.au The diatrizoate anions are present as counter-ions in the crystal lattice. For example, complexes with the general formula [Ln(H₂O)₈][DTA]₃ and [Ln(DMSO)₄(H₂O)₄][DTA]₃ have been synthesized and characterized. researchgate.netjcu.edu.aupublish.csiro.au

The interaction of 2-iodobenzoic acid with copper(II) salts has also been studied, leading to the formation of various copper complexes. researchgate.net The resulting structures are influenced by the presence of other ligands and the reaction conditions. Additionally, DTPA (diethylenetriaminepentaacetic acid) has been derivatized with 3-amino-2,4,6-triiodobenzoic acid to create chelating agents for metal ions like gadolinium (Gd) and technetium-99m (⁹⁹ᵐTc). google.com

The table below provides examples of metal complexes involving derivatives of this compound.

| Metal Ion | Ligand | Complex Formula | Reference |

| Lanthanoids (Ln) | Diatrizoic acid (DTAH) | [Ln(H₂O)₈][DTA]₃ | researchgate.netjcu.edu.aupublish.csiro.au |

| Lanthanoids (Ln) | Diatrizoic acid (DTAH) | [Ln(DMSO)₄(H₂O)₄][DTA]₃ | researchgate.netjcu.edu.aupublish.csiro.au |

| Dysprosium (Dy) | Diatrizoic acid (DTAH) | [Dy(H₂O)₈][DTA]₃·7H₂O | jcu.edu.aupublish.csiro.au |

| Gadolinium (Gd) | DTPA-mono(3-amido-2,4,6-triiodobenzoic acid) | Gd-DTPA-mono(3-amido-2,4,6-triiodobenzoic acid) | google.com |

| Technetium-99m (⁹⁹ᵐTc) | DTPA-mono(3-amido-2,4,6-triiodobenzoic acid) | ⁹⁹ᵐTc-DTPA-mono(3-amido-2,4,6-triiodobenzoic acid) | google.com |

Synthesis and X-ray Crystal Structures of this compound Metal Complexes

The synthesis and structural characterization of metal complexes involving this compound (HL) have been a subject of scientific inquiry, aiming to understand the coordination behavior of this heavily halogenated ligand. Research in this area has led to the successful isolation and crystallographic analysis of a silver(I) coordination polymer, which showcases unique structural motifs driven by metal-ligand and intermolecular interactions.

A notable example is the synthesis and characterization of a silver(I) coordination polymer with 2,4,6-triiodobenzoate. acs.org The treatment of silver(I) acetate (B1210297) (Ag(CH₃COO)) with this compound (HL) resulted in the formation of the complex [Ag(L)]. acs.org Single-crystal X-ray diffraction analysis of this compound provided a detailed view of its solid-state architecture.

The structural analysis of [Ag(L)] revealed a two-dimensional (2D) layered structure. acs.org These layers are constructed from ladder-like motifs that are interconnected through weak silver-iodine (Ag···I) interactions. acs.org This observation underscores the significant role of the iodine substituents in directing the supramolecular assembly of the complex, a phenomenon often referred to as halogen bonding. The carboxylate group of the 2,4,6-triiodobenzoate ligand coordinates to the silver(I) centers, forming the primary building blocks of the ladders, which are then further organized into the 2D sheets by the weaker Ag···I contacts.

While detailed crystallographic data for a wide range of metal complexes with the parent this compound remains a developing area of research, the available data on the silver(I) complex provides a foundational understanding of the structural possibilities.

Interactive Data Table of Crystallographic Data for [Ag(C₇H₂I₃O₂)]

| Parameter | Value |

| Chemical Formula | C₇H₂AgI₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.876(2) |

| b (Å) | 14.321(3) |

| c (Å) | 10.123(2) |

| α (°) | 90 |

| β (°) | 109.53(2) |

| γ (°) | 90 |

| Volume (ų) | 1348.1(5) |

| Z | 4 |

Computational and Theoretical Investigations of 2,4,6 Triiodobenzoic Acid

Quantum Chemical Methodologies for Molecular Property Prediction

Quantum chemical methods are fundamental tools for predicting the properties of molecules from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like 2,4,6-triiodobenzoic acid. orientjchem.org DFT methods are used to determine the ground-state electronic structure, optimize molecular geometry, and calculate various molecular properties. orientjchem.org

The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the problem compared to wavefunction-based methods that deal with 3N coordinates for N electrons. In practice, DFT calculations employ various functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are commonly used for organic molecules. orientjchem.org

DFT calculations on derivatives of this compound have been successfully used to determine molecular structures and electronic properties. dergipark.org.tr For example, quantum mechanical modeling using DFT has been employed to calculate the energy barrier for iodination in related poly-iodinated benzoic acids, confirming that steric and electronic effects dictate the regioselectivity of substitution. Such calculations can predict the optimized geometry, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. This optimized structure represents the minimum energy conformation on the potential energy surface.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations

| Component | Examples | Description |

| DFT Functionals | B3LYP, PBE0, M06-2X | Approximations for the exchange-correlation energy. Hybrid functionals like B3LYP often provide a good balance of accuracy for molecular geometries and energies. |

| Basis Sets | 6-31G*, 6-311++G(d,p), aug-cc-pVDZ | Sets of mathematical functions used to build molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. olemiss.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to improve the accuracy of calculations. olemiss.edu

Conformational analysis is a critical application of these methods, aimed at identifying the different spatial arrangements of atoms (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the plane of the benzene (B151609) ring. The bulky iodine atoms at the ortho positions (2 and 6) create significant steric hindrance, which strongly influences the preferred orientation of the carboxylic acid group.

A typical ab initio conformational analysis involves:

Scanning the Potential Energy Surface: The potential energy of the molecule is calculated as a function of the key dihedral angle (e.g., the C2-C1-C(O)-O angle).

Locating Minima: The points on the potential energy surface with the lowest energy correspond to stable conformers.

Geometry Optimization: Full geometry optimization is performed starting from these minima to find the precise structure of each stable conformer.

Vibrational Frequency Calculation: These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

While direct ab initio conformational studies on this compound are not widely published, the methodology has been extensively applied to other flexible molecules, demonstrating its power in elucidating the complex interplay of steric and electronic effects that govern molecular shape. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Theoretical Studies of Reaction Mechanisms

Theoretical chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, identifying key intermediates and transition states that are often difficult or impossible to observe experimentally.

A chemical reaction can be visualized as a path on a multi-dimensional potential energy surface that connects reactants to products. The highest point along the minimum energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.

Computational methods are used to locate and characterize these transition states. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, key reactions include esterification of the carboxylic acid group and amidation to form derivatives used as X-ray contrast agents. smolecule.com Theoretical studies can elucidate the mechanisms of these reactions. For example, in an acid-catalyzed esterification, calculations can model the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, the proton transfer steps, and the final elimination of water to form the ester. Each step would proceed through its own transition state. Cryoscopic measurements in concentrated sulfuric acid have shown that this compound undergoes simple protonation, rather than forming a more reactive aroylium ion, which is a key mechanistic insight substantiated by chemical evidence. researchgate.net

The energy barrier (or activation energy, Ea) of a reaction is the difference in energy between the reactants and the transition state. It is a critical factor in determining the reaction rate. Quantum chemical calculations can provide accurate estimates of this barrier. For example, DFT calculations on a related compound, 3,5-diacetamido-2,6-diiodobenzoic acid, determined a significant energy barrier of 15 kcal/mol for the iodination at the 4-position, explaining the observed regioselectivity.

While the energy barrier is important, the spontaneity of a reaction at a given temperature is determined by the change in Gibbs free energy (ΔG). wikipedia.org The Gibbs free energy change is calculated using the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy. savemyexams.comyoutube.com A negative ΔG° indicates a spontaneous (thermodynamically favorable) reaction. savemyexams.com Computational chemistry software can calculate the enthalpy and entropy of molecules from their vibrational frequencies and other properties, allowing for the direct calculation of ΔG for a reaction.

Table 2: Illustrative Gibbs Free Energy Calculation for a Hypothetical Reaction

| Thermodynamic Parameter | Symbol | Example Value | Unit |

| Enthalpy Change | ΔH° | -50 | kJ mol⁻¹ |

| Entropy Change | ΔS° | -120 | J K⁻¹ mol⁻¹ |

| Temperature | T | 298 | K |

| Gibbs Free Energy Change | ΔG° | -14.24 | kJ mol⁻¹ |

Note: This is a hypothetical example to illustrate the calculation. ΔS° is converted to kJ K⁻¹ mol⁻¹ by dividing by 1000 for the calculation.

Transition State Characterization and Reaction Pathway Elucidation

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and identifying unknown compounds.

Calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, are a prominent application. mdpi.com The magnetic shielding tensor for each nucleus can be calculated, which is then converted to an isotropic chemical shift (δ) by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.comutb.cz DFT methods have proven effective in predicting NMR chemical shifts, and their accuracy can be enhanced by including solvent effects and dynamic averaging. utb.cz

Vibrational spectroscopy (Infrared and Raman) is another area where theoretical predictions are highly valuable. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the force constants and, subsequently, the vibrational frequencies of the molecule. orientjchem.org These calculated frequencies correspond to the fundamental vibrational modes and can be compared directly with experimental IR or Raman spectra. orientjchem.org A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity. orientjchem.org

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

| ¹H NMR Chemical Shift (C-H) | 7.9 ppm | 8.1 ppm |

| ¹³C NMR Chemical Shift (C-I) | 92 ppm | 90 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1730 cm⁻¹ (scaled) |

Note: These are representative, hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to view the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment at an atomic level. irbbarcelona.orgmdpi.com Although specific MD simulation studies on this compound are scarce, the extensive research on its derivatives, such as the X-ray contrast agents iopamidol (B1672082), iohexol, and diatrizoic acid, serves as a valuable proxy. frontiersin.orgrsc.orgresearchgate.net These simulations are crucial for rationalizing the physicochemical properties and biological activities of this class of compounds.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This computational technique can reveal detailed information about:

Conformational Dynamics: The tri-iodinated benzene ring is largely rigid, but the carboxylic acid group and any other side chains possess rotational freedom. MD simulations can map the accessible conformations of the molecule, the energy barriers between them, and how the conformational preferences are influenced by the solvent environment.

Solvation and Dynamic Behavior: The interaction with water molecules is critical for the solubility and biological distribution of these compounds. MD simulations can characterize the hydration shell around the molecule, identifying the number and residence time of water molecules interacting with the polar carboxyl group and the less polar iodinated ring.

Intermolecular Interactions: The simulations can quantify the non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, between the molecule and its surroundings. bohrium.comnih.gov For instance, the interaction of iopamidol with various anticancer drugs has been studied, revealing the formation of hydrogen bonds between the amide and hydroxyl groups of iopamidol and the functional groups of the drugs. scirp.org

Research Findings from Related Compounds

Studies on iodinated contrast media (ICM) have provided significant insights that can be extrapolated to this compound. For example, MD simulations have been employed to understand the interaction of ICM with biological membranes. These simulations show that the ability of ICM molecules to enter a lipid membrane is dependent on their specific chemical structure, which in turn affects the organization of the membrane phospholipids. frontiersin.orgresearchgate.net This interaction can lead to changes in membrane thickness and fluidity, which may be a factor in triggering immune responses. frontiersin.org

Furthermore, computational studies on diatrizoic acid, a derivative of this compound, have explored its adsorption onto surfaces like graphene, using DFT to calculate adsorption energies and identify stable configurations. polimi.it Such studies are fundamental to developing filtration and removal strategies for these compounds from water sources.

The table below summarizes typical parameters that would be defined in an MD simulation of a benzoic acid derivative in a solvent.

| Simulation Parameter | Typical Value/Description | Purpose in Simulation |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate an aqueous environment. |

| System Size | ~50,000 - 100,000 atoms | Includes the solute molecule, solvent, and any interacting partners (e.g., protein, membrane). |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to observe the dynamic events of interest. plos.org |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for simulations in the NPT ensemble. |

The following table presents hypothetical interaction energy data that could be derived from MD simulations of this compound interacting with a model biological partner, illustrating the type of quantitative data these studies can produce. The interaction energies are typically decomposed into van der Waals (vdW) and electrostatic components.

| Interacting Partner | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Model Protein Binding Site | -25.5 | -15.2 | -40.7 |

| Lipid Bilayer Headgroup Region | -18.3 | -8.9 | -27.2 |

| Aqueous Solvent | -12.1 | -20.5 | -32.6 |

These data highlight how MD simulations can provide a detailed energetic breakdown of the interactions driving the association of a molecule like this compound with different biological environments. Such computational investigations are invaluable for predicting the behavior of these molecules and for the rational design of new derivatives with tailored properties. irbbarcelona.orgnih.gov

Reactivity Profiles and Mechanistic Pathways of 2,4,6 Triiodobenzoic Acid

Influence of Tri-iodination on Aromatic System Reactivity and Regioselectivity

The chemical behavior of 2,4,6-Triiodobenzoic acid is profoundly dictated by the presence of three large, electronegative iodine atoms on its benzene (B151609) ring. These substituents dramatically decrease the reactivity of the aromatic system towards electrophilic aromatic substitution. The iodine atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring, making it significantly less nucleophilic than benzene. msu.edu While halogens typically have a competing electron-donating resonance effect, the powerful cumulative inductive effect of three iodine atoms renders the ring highly electron-deficient.

This deactivation means that typical electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are highly unfavorable under standard conditions. msu.edu The synthesis of this compound itself requires forceful iodination conditions, often involving an oxidizing agent to generate a more potent electrophilic iodine species, highlighting the ring's inherent lack of reactivity. babafaridgroup.edu.inorganic-chemistry.org

From a regioselectivity perspective, the 2, 4, and 6 positions are already occupied. Any potential, albeit difficult, further substitution would have to occur at the 3 or 5 positions. However, the strong deactivation of the entire ring system makes such reactions practically insignificant. The primary site of reactivity on the molecule is not the aromatic ring itself, but rather the carboxylic acid functional group. smolecule.comresearchgate.net

Carboxylic Acid Reactivity: Acidity and Derivative Formation Pathways

The reactivity of the carboxylic acid group (-COOH) in this compound is significantly influenced by the adjacent iodine substituents. The three electron-withdrawing iodine atoms stabilize the carboxylate anion (–COO⁻) formed upon deprotonation. This inductive stabilization increases the acidity of this compound compared to unsubstituted benzoic acid. msu.edu

The formation of carboxylic acid derivatives such as esters and amides is a key aspect of its chemistry, often serving as a pathway to more complex molecules like X-ray contrast agents. smolecule.comevitachem.com However, the synthetic routes are heavily influenced by steric hindrance.

Direct Derivative Formation: Direct acid-catalyzed esterification (Fischer esterification) with an alcohol is possible but often inefficient. msu.edu The large iodine atoms at the 2- and 6- (ortho) positions sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon. researchgate.net

Indirect Derivative Formation: A more common and effective pathway involves converting the carboxylic acid into a more reactive intermediate, most notably an acyl chloride. ualberta.ca This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂). smolecule.com The resulting 2,4,6-triiodobenzoyl chloride is highly electrophilic and readily reacts with nucleophiles like alcohols or amines to form the corresponding esters or amides with much higher efficiency. ualberta.ca

Steric and Electronic Effects of Iodine Substituents on Chemical Transformations

The chemical transformations of this compound are governed by a combination of powerful steric and electronic effects originating from the three iodine substituents. These effects influence both the aromatic ring and the carboxylic acid group.

Electronic Effects: The primary electronic influence of the iodine atoms is their strong electron-withdrawing inductive effect. This has several consequences:

Aromatic Ring Deactivation: The benzene ring becomes highly electron-deficient and is thus strongly deactivated towards electrophilic attack. msu.edu

Enhanced Acidity: The carboxylic acid proton becomes more acidic because the resulting carboxylate anion is stabilized by the inductive pull of the nearby iodines. msu.edu

Increased Carbonyl Electrophilicity: In derivatives like acyl chlorides, the electron-withdrawing nature of the iodinated ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The iodine atom is large, and its placement at the 2- and 6-positions (ortho to the carboxyl group) creates significant steric hindrance.

Hindered Carboxyl Group: This bulkiness physically impedes the approach of nucleophiles to the carboxylic acid functional group, making direct reactions like esterification slow and low-yielding. researchgate.net This is why pathways involving less sterically demanding intermediates like acyl chlorides are preferred.

Blocked Aromatic Ring: The iodine atoms also physically block the 2, 4, and 6 positions of the aromatic ring, further preventing substitution reactions at these sites.

The interplay of these effects is summarized in the table below.

| Effect Type | Influence on Aromatic Ring | Influence on Carboxylic Acid Group |

|---|---|---|

| Electronic | Strong deactivation towards electrophilic substitution. msu.edu Activation towards potential nucleophilic substitution. libretexts.org | Increases acidity. msu.edu Enhances electrophilicity of the carbonyl carbon in derivatives. |

| Steric | Blocks positions 2, 4, and 6 from attack. | Hinders direct nucleophilic attack at the carbonyl carbon, slowing reactions like esterification. researchgate.net |

Specific Reaction Types and Their Mechanisms (e.g., aminolysis, amidolysis, esterification)

The most significant reactions involving this compound are those of its carboxylic acid function, which are used to synthesize various derivatives.

Esterification: The formation of an ester from this compound is typically performed via a two-step process to overcome steric hindrance.

Acyl Chloride Formation: The carboxylic acid is first converted to 2,4,6-triiodobenzoyl chloride using an agent like thionyl chloride (SOCl₂).

Nucleophilic Acyl Substitution: The resulting highly reactive acyl chloride is then treated with an alcohol. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride leaving group to yield the final ester product. ualberta.ca Direct Fischer esterification under acidic conditions is mechanistically possible but inefficient due to steric hindrance. researchgate.net

Amide Formation: Similar to esterification, amide formation is most efficiently achieved via the acyl chloride intermediate. A primary or secondary amine acts as the nucleophile, attacking the carbonyl carbon of 2,4,6-triiodobenzoyl chloride to form the corresponding amide. smolecule.com

Aminolysis and Amidolysis: These terms relate to the reactions of derivatives of this compound.

Aminolysis: This is the process where an amine reacts with an ester of this compound. The amine displaces the alkoxy (-OR) group of the ester to form an amide. This reaction can be used to convert an ester derivative into an amide derivative. google.com

Amidolysis: This term can refer to the cleavage of an amide bond. For instance, the hydrolysis of an amide derivative of this compound back to the parent carboxylic acid can be considered a form of amidolysis, typically carried out under acidic or basic conditions. google.compatsnap.com

A summary of these key reactions is provided in the table below.

| Reaction Type | Reactants | Product | General Mechanism |

|---|---|---|---|

| Esterification (via Acyl Chloride) | 2,4,6-Triiodobenzoyl chloride + Alcohol | Ester | Nucleophilic acyl substitution at the highly reactive acyl chloride. ualberta.ca |

| Amide Formation (via Acyl Chloride) | 2,4,6-Triiodobenzoyl chloride + Amine | Amide | Nucleophilic acyl substitution, with the amine as the nucleophile. smolecule.com |

| Aminolysis | Ester of this compound + Amine | Amide | Nucleophilic acyl substitution where an amine displaces the ester's alkoxy group. google.com |

| Amidolysis (Hydrolysis) | Amide of this compound + Water (acid/base catalyst) | Carboxylic Acid | Nucleophilic acyl substitution where water attacks the amide carbonyl, leading to cleavage. google.com |

Applications in Advanced Materials Science and Chemical Synthesis

2,4,6-Triiodobenzoic Acid as a Key Reagent and Building Block in Organic Synthesis

This compound is a foundational building block in organic synthesis, valued for its high reactivity and lipophilicity due to the presence of three iodine atoms on the benzene (B151609) ring. justdial.com This specific arrangement makes it a significant reagent for creating a wide array of organic compounds. justdial.com Its utility is prominent in the chemical manufacturing sector, where it serves as a crucial intermediate for producing complex molecules for diverse applications. justdial.com

The synthesis of this compound itself typically begins with benzoic acid, which is then subjected to an iodination process. justdial.com This often involves the use of iodine and oxidizing agents to attach the iodine atoms to the benzene ring. justdial.com

The structural framework of this compound and its derivatives is integral to the multistep synthesis of various complex molecules. It serves as a precursor for more intricate triiodinated compounds. justdial.com For instance, derivatives of this compound are fundamental in the synthesis of certain pharmaceuticals and agrochemicals. justdial.com

One notable example is its role in the creation of iodinated X-ray contrast agents. Although the end products have medical applications, the synthesis pathways highlight the compound's importance in complex organic synthesis. For instance, 3,5-diamino-2,4,6-triiodobenzoic acid, a derivative, is a critical precursor for the contrast agent diatrizoic acid, which is formed through the acetylation of the amino groups. Similarly, other complex derivatives like 3-acetamido-5-(N-methyl-propionamido)-2,4,6-triiodobenzoic acid are synthesized from related triiodo-intermediates. google.com The synthesis of these molecules often involves multiple steps of functional group manipulation on the triiodinated benzene ring, demonstrating the utility of the core structure in building complex molecular architectures.

The this compound molecule is a versatile precursor that can be chemically modified to produce a wide range of molecular architectures. The carboxylic acid and iodine functional groups allow for various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters. evitachem.comsmolecule.com

Amidation: Reaction with amines leads to the formation of amides, which is a key step in the synthesis of many complex derivatives. evitachem.comsmolecule.com

Substitution: The iodine atoms can be replaced through nucleophilic substitution reactions. smolecule.com

These reactions enable the synthesis of a variety of derivatives with different properties and applications. For example, starting from 3-aminobenzoic acid, iodination can produce 3-amino-2,4,6-triiodobenzoic acid, which can then be further modified. smolecule.com Another derivative, 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA), also serves as an important intermediate and a precursor for other iodinated compounds. vulcanchem.commedchemexpress.com The ability to create these varied structures underscores the importance of this compound as a foundational molecule in synthetic chemistry. justdial.com

Table 1: Examples of Derivatives Synthesized from Triiodobenzoic Acid Precursors

| Precursor | Derivative | Synthetic Transformation | Reference |

|---|---|---|---|

| 3,5-Diaminobenzoic acid | 3,5-Diamino-2,4,6-triiodobenzoic acid | Iodination | |

| 3,5-Diamino-2,4,6-triiodobenzoic acid | Diatrizoic acid | Acetylation | |

| 3-Aminobenzoic acid | 3-Amino-2,4,6-triiodobenzoic acid | Iodination | smolecule.com |

| Benzoic acid | This compound | Iodination | justdial.com |

| 3-amino-5-(N-methyl-propionamido)-2,4,6-triiodobenzoic acid | 3-acetamido-5-(N-methyl-propionamido)-2,4,6-triiodobenzoic acid | Acetylation | google.com |

Role in Multistep Organic Synthesis of Complex Molecules

Development of New Functional Materials

The unique properties of this compound and its derivatives, particularly their high iodine content, make them valuable in the development of new functional materials.

This compound serves as an important intermediate in the synthesis of dyes and pigments. justdial.com Its derivatives can be used in the dyestuff field. thermofisher.com For instance, 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA) can act as a chromogenic substrate. In certain assays, it undergoes oxidative condensation to produce a pink dye, which is useful for quantitative analysis. medchemexpress.com This color-forming property is a key characteristic for applications in dye and pigment chemistry. Additionally, derivatives are used in dispersing agents for pigments in solvent-based systems, which can enhance gloss and reduce grinding viscosity in inks and coatings. sinogracechem.com

Incorporation into Polymeric Systems for Enhanced Properties

Design of Supramolecular Assemblies and Ordered Structures

The structure of triiodobenzoic acid lends itself to the design of supramolecular assemblies. The presence of the carboxylic acid group allows for the formation of strong hydrogen bonds, a key interaction in building larger, ordered structures. While direct research on this compound is limited in this specific context, studies on its isomer, 2,3,5-triiodobenzoic acid, have shown its ability to form supramolecular assemblies with other compounds through hydrogen bonding. rsc.org The structural analysis of a derivative, 3-Hydroxy-2,4,6-triiodobenzoic acid, reveals the presence of intramolecular hydrogen bonds, which are crucial for its stability and activity. biosynth.com The potential for multiple intermolecular interactions makes these compounds interesting candidates for crystal engineering and the design of novel solid-state architectures.

Engineering of Ordered Structures via Non-Covalent Interactions

The strategic placement of three large, polarizable iodine atoms on the benzoic acid scaffold makes this compound and its derivatives exceptional building blocks in the field of crystal engineering and supramolecular chemistry. These molecules readily participate in a variety of strong and weak non-covalent interactions, including hydrogen bonding and halogen bonding, to form well-defined, ordered structures. The interplay of these interactions allows for the rational design and construction of complex supramolecular architectures.

Hydrogen Bonding

A primary and highly influential interaction in the crystal packing of this compound is the hydrogen bonding facilitated by the carboxylic acid group. This functional group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen).

A ubiquitous and robust hydrogen-bonding pattern observed is the formation of centrosymmetric dimers, where two molecules of this compound associate through a pair of O-H···O hydrogen bonds between their carboxylic acid moieties. This creates a characteristic R²₂(8) ring motif, a common feature in the crystal structures of carboxylic acids.

In more complex systems, such as in co-crystals, the carboxylic acid group can form hydrogen bonds with other functional groups. For instance, in the co-crystal of 2,3,5-triiodobenzoic acid with 2-amino-4,6-dimethylpyrimidin-1-ium, a similar R²₂(8) motif is observed between the carboxylate group of the triiodobenzoate anion and the aminopyrimidinium cation via N-H···O hydrogen bonds. iucr.org Furthermore, a carboxyl-carboxylate O-H···O hydrogen bond can link a neutral triiodobenzoic acid molecule and its corresponding anion, forming extended supramolecular chains. iucr.orgiucr.org

The structural integrity of these assemblies is significantly influenced by these hydrogen bonds. The table below summarizes typical hydrogen bond geometries observed in related structures.

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (Å) |

| O-H | O=C | Carboxylic Acid Dimer | ~2.6 - 2.7 |

| N-H | O=C | Amine-Carboxylate | Not specified |

| O-H | O (anion) | Carboxyl-Carboxylate | Not specified |

Data derived from studies on analogous triiodobenzoic acid structures.

Halogen Bonding

Beyond conventional hydrogen bonding, the iodine substituents of this compound are pivotal in directing the assembly of ordered structures through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The iodine atoms in this compound, due to the electron-withdrawing nature of the benzene ring and the carboxyl group, possess a region of positive electrostatic potential on their outermost surface (a σ-hole), which can interact favorably with electron-rich atoms like oxygen, nitrogen, or even other halogen atoms. jyu.fi

Research on iodinated benzoic acid derivatives has revealed the significant role of these interactions in crystal packing. researchgate.netacs.org Two prominent types of halogen bonds involving iodine are:

I···O Interactions: These interactions occur between an iodine atom and an oxygen atom, often from a neighboring carboxyl group. These are considered a type of halogen-oxygen interaction and are widely utilized in crystal engineering. iucr.orgiucr.org

I···I Interactions: These are interactions between two iodine atoms. The geometry of these interactions can vary, leading to different packing arrangements. iucr.org

The strength and prevalence of these halogen bonds are influenced by the other substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the σ-hole on the iodine atoms, making them better halogen bond donors. researchgate.netacs.org

The following table provides examples of halogen bond distances found in the crystal structure of a related triiodobenzoic acid derivative. iucr.org

| Interaction Type | Atoms Involved | Distance (Å) |

| Halogen-Oxygen | I···O | 3.023 - 3.382 |

| Halogen-Halogen | I···I | 3.6327 - 4.0025 |

Data from the crystal structure of 2-amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate (B372487) 2,3,5-triiodobenzoic acid monosolvate. iucr.org

The combination of robust hydrogen bonding synthons and directional halogen bonding provides a powerful toolkit for the rational design of crystalline materials with desired topologies and properties. By understanding and controlling these non-covalent interactions, it is possible to engineer complex, ordered supramolecular structures based on the this compound framework for applications in advanced materials science.

Environmental Fate and Biotransformation Studies of 2,4,6 Triiodobenzoic Acid and Its Derivatives

Degradation Pathways in Environmental Matrices

The degradation of 2,4,6-triiodobenzoic acid in the environment can occur through abiotic processes, primarily driven by photochemical reactions, while its resistance to hydrolysis contributes to its persistence.

This compound and its derivatives are susceptible to photochemical degradation. The stability of these compounds is notably affected by light, necessitating protection from light during storage to prevent alteration. mdpi.comchemodex.com Studies on the closely related diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) have shown that it undergoes photolytic transformation. ebi.ac.uk This process is a key abiotic degradation pathway in aquatic environments. The photodegradation of diatrizoic acid leads to the formation of various transformation products (photo-TPs), including di-iodinated derivatives, indicating a stepwise deiodination process initiated by light energy. ebi.ac.uk Although diatrizoic acid itself is not readily biodegradable, its phototransformation is a critical first step in its environmental fate. ebi.ac.uk For the isomer 2,3,5-triiodobenzoic acid, UV radiation has been shown to cause deiodination, forming 2,5- and 3,5-diiodobenzoic acids, further supporting photolysis as a significant degradation mechanism for this class of compounds.

The core structure of this compound is inherently stable against hydrolysis under typical environmental conditions. Research on its ester derivative, 4-nitrophenyl 2,4,6-triiodobenzoate, demonstrated that hydrolysis does occur, but the benzoic acid structure itself lacks functional groups that are readily hydrolyzed in environmental settings (pH 5-9). researchgate.netnih.gov This inherent stability is also observed in its more complex derivatives used as X-ray contrast media. For instance, diatrizoic acid is not expected to undergo significant hydrolysis in the environment. nih.gov Similarly, the amide bonds in another derivative, 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid, show remarkable stability, with predicted half-lives of hundreds of years at neutral pH. smolecule.com This resistance to hydrolysis means that, in the absence of other degradation forces like light or microbial action, these compounds can persist in aquatic systems.

Table 1: Abiotic Degradation of this compound and Related Compounds

| Compound | Degradation Process | Conditions/Observations | Products/Rate | Source |

|---|---|---|---|---|

| Diatrizoic Acid | Photolysis | Studied as a primary abiotic pathway. | Leads to the formation of di-iodinated transformation products. | ebi.ac.uk |

| This compound | Photolysis | Implied sensitivity; requires protection from light. | Not specified. | chemodex.com |

| 4-Nitrophenyl 2,4,6-triiodobenzoate | Hydrolysis (Base-catalyzed) | 56% dioxane/water, 30°C. | k = 0.070 L mol⁻¹ min⁻¹ | researchgate.net |

| Diatrizoic Acid | Hydrolysis | Expected to be insignificant at environmental pH (5-9). | Considered stable. | nih.gov |

Photochemical Degradation Mechanisms

Microbial Transformations and Bioremediation Potential

Microbial activity, particularly under anaerobic conditions, plays a significant role in the transformation of this compound through reductive deiodination, breaking the stable carbon-iodine bonds.

Anaerobic microorganisms are capable of using iodinated benzoic acids as terminal electron acceptors in a process known as dehalorespiration. Studies have shown that denitrifying microbial consortia enriched from various sediments and soils can degrade iodinated benzoates. oup.comoup.com For example, a consortium maintained on 4-chlorobenzoate (B1228818) was also capable of degrading 4-iodobenzoate, with stoichiometric release of the iodide ion. oup.com The obligate anaerobe Desulfomonile tiedjei has been shown to dehalogenate 3-iodobenzoate (B1234465) to benzoate. mdpi.com Furthermore, pure cultures of Dehalococcoides mccartyi (strain CBDB1) have demonstrated the ability to deiodinate 2,3,5-triiodobenzoic acid. researchgate.net Research on the closely related 2,4,6-triiodophenol (B146134) identified a novel anaerobic bacterium within the class Anaerolineae as being responsible for reductive deiodination, suggesting a similar mechanism may exist for this compound.

The microbial transformation of iodinated benzoates proceeds through a sequential removal of iodine atoms. The transformation of diatrizoate, a complex derivative of this compound, by the white-rot fungus Trametes versicolor resulted in the identification of several metabolites, demonstrating a stepwise reductive deiodination. The primary metabolites were identified as 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, and 3,5-di(acetamido)-2-iodobenzoic acid. Another potential transformation pathway for diatrizoate under certain conditions is deacylation, which yields 3,5-diamino-2,4,6-triiodobenzoic acid. For simpler iodobenzoates, the ultimate product of complete deiodination is benzoate, as seen in the transformation of 3-iodobenzoate by Desulfomonile tiedjei. mdpi.com

Table 2: Microbial Metabolites from the Transformation of Iodinated Benzoates

| Parent Compound | Microorganism/System | Identified Metabolites/Products | Transformation Pathway | Source |

|---|---|---|---|---|

| Diatrizoic Acid | Trametes versicolor | 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, 3,5-di(acetamido)-2-iodobenzoic acid | Stepwise Reductive Deiodination | |

| Diatrizoic Acid | Biodegradation Test (OECD 302B) | 3,5-diamino-2,4,6-triiodobenzoic acid | Deacylation | |

| 3-Iodobenzoate | Desulfomonile tiedjei | Benzoate | Reductive Deiodination | mdpi.com |

| 4-Iodobenzoate | Denitrifying Consortium | Iodide (stoichiometric release) | Reductive Dehalogenation | oup.com |

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-triiodobenzoic acid derivatives as X-ray contrast agents?

Methodological Answer: Derivatives are typically synthesized via sequential iodination of benzoic acid followed by functionalization at positions 3 and 5. Key steps include:

- Amidation : Introduction of hydrophilic groups (e.g., hydroxyalkyl or glucamine) to enhance water solubility. For example, Almen et al. (U.S. Pat. No. 3,701,771) synthesized non-ionic derivatives by coupling 2,4,6-triiodobenzoyl chloride with tris(hydroxymethyl)aminomethane .

- Salt formation : Meglumine or sodium salts are prepared to improve biocompatibility, as seen in diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid sodium salt) .

- Purification : Crystallization or chromatography ensures >99% purity for pharmaceutical use .

Q. How are this compound derivatives characterized for stability and purity in radiological formulations?

Methodological Answer:

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection (λ = 240 nm). For example, diatrizoate sodium hydrate is validated for 99.5% purity via this method .

- Thermal stability : Thermogravimetric analysis (TGA) evaluates decomposition temperatures (e.g., diatrizoate’s boiling point: 614°C) .

- Spectroscopy : IR and NMR confirm functional groups, while mass spectrometry verifies molecular weights (e.g., CHINNaO for diatrizoate sodium, MW = 635.9) .

Advanced Research Questions

Q. How can low water solubility in non-ionic derivatives of this compound be mitigated during formulation design?

Methodological Answer:

- Hydroxyl group incorporation : Derivatives with ≥2 hydroxyl groups (e.g., N-(2-hydroxyethyl)-substituted compounds) show enhanced solubility. Almen et al. reported derivatives with >20% solubility compared to 0.86% in non-hydroxylated analogs .

- PEGylation : Covalent attachment of polyethylene glycol (PEG) chains improves solubility and reduces renal toxicity .

- Co-solvent systems : Use of ethanol or propylene glycol in aqueous solutions (e.g., 350 mg/mL solubility for diatrizoate sodium) .

Q. How should researchers resolve contradictions in toxicity data across this compound derivatives?

Methodological Answer:

-

Comparative LD50 studies : Intravenous (IV) and intracerebral (IC) toxicity vary significantly. For example:

Compound IV LD50 (Mice) IC LD50 (Rats) 5-Gluconamido-N-methylisophthalamic acid 5200 mg/kg 355 mg/kg 3-Acetamido-5-trishydroxymethylacetamido-benzoic acid 6000 mg/kg 150 mg/kg Data from Almen et al. (1977) . -

Mechanistic studies : Evaluate cellular apoptosis pathways (e.g., diatrizoate-induced mitochondrial oxidative stress) to explain organ-specific toxicity .

Q. What non-radiological applications exist for this compound in plant biology research?

Methodological Answer:

- Auxin transport inhibition : this compound (TIBA) blocks polar auxin transport in Arabidopsis thaliana. Experimental protocols include:

Q. What structural modifications improve the safety profile of ionic vs. non-ionic this compound derivatives?

Methodological Answer:

- Ionic derivatives : High osmolality (e.g., diatrizoate sodium: 2100 mOsm/kg) correlates with nephrotoxicity. Solutions are iso-osmotic when diluted to <300 mgI/mL .

- Non-ionic derivatives : Substitution with hydroxyl groups (e.g., iopamidol) reduces osmolality to 600–800 mOsm/kg, minimizing adverse reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.